An In-depth Technical Guide to 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone
An In-depth Technical Guide to 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone
CAS Number: 937601-89-3
This guide provides a comprehensive technical overview of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone, a chemical compound with potential applications in research and drug development. This document details its physicochemical properties, a proposed synthetic route based on established chemical principles, its characterization, and a discussion of its relevance within the broader context of medicinal chemistry.
Introduction
1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone belongs to the class of acetophenone derivatives, which are characterized by an acetyl group attached to a phenyl ring. Acetophenones are a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2][3] The structure of this particular molecule incorporates a benzyloxy-phenoxy-ethoxy moiety, suggesting its potential as an intermediate in the synthesis of more complex molecules with possible applications in drug discovery. The ether linkages and aromatic rings are common features in bioactive compounds, contributing to their pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone is presented in the table below.
| Property | Value | Source |
| CAS Number | 937601-89-3 | [4] |
| Molecular Formula | C₂₃H₂₂O₄ | |
| Molecular Weight | 362.43 g/mol | |
| Physical Form | Solid | |
| Melting Point | 170 - 172 °C | |
| Purity | 95% |
Synthesis and Mechanism
The synthesis of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone can be logically approached through a convergent synthesis strategy, likely employing the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide to form an ether.[5] Given the structure of the target molecule, a two-step synthesis is proposed.
Proposed Synthetic Pathway
The proposed synthesis involves two key steps:
Step 1: Synthesis of the Intermediate, 1-(4-(2-hydroxyethoxy)phenyl)ethanone.
This intermediate is prepared by the reaction of 4'-hydroxyacetophenone with 2-chloroethanol or a similar two-carbon electrophile with a leaving group, under basic conditions.
Step 2: Synthesis of the Final Product.
The intermediate, 1-(4-(2-hydroxyethoxy)phenyl)ethanone, is then reacted with a benzyl halide, specifically 1-(benzyloxy)-4-(2-bromoethoxy)benzene or a related electrophile, via a second Williamson ether synthesis to yield the final product.
Alternatively, a convergent synthesis could involve the preparation of 2-(4-(benzyloxy)phenoxy)ethanol and its subsequent reaction with a 4-acetylphenyl halide.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol based on standard laboratory procedures for the Williamson ether synthesis.[5]
Step 1: Synthesis of 1-(4-(2-hydroxyethoxy)phenyl)ethanone
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Reaction Setup: To a solution of 4'-hydroxyacetophenone (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
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Addition of Reagent: Stir the mixture at room temperature for 30 minutes. Then, add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture.
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Reaction Conditions: Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up and Purification: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water. The product may precipitate out or can be extracted with a suitable organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone
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Reaction Setup: Dissolve the intermediate, 1-(4-(2-hydroxyethoxy)phenyl)ethanone (1.0 eq), in a polar aprotic solvent like DMF. Add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Addition of Reagent: After stirring for 30 minutes at 0 °C, add a solution of 1-(benzyloxy)-4-(2-bromoethoxy)benzene (1.0 eq) in DMF dropwise.
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Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
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Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The final product can be purified by recrystallization or column chromatography.
Compound Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the three phenyl rings, the methylene protons of the two ethoxy bridges, the benzylic methylene protons, and a singlet for the methyl protons of the acetyl group. The aromatic protons will likely appear in the range of 6.8-8.0 ppm. The methylene protons adjacent to the oxygen atoms would be expected around 4.0-4.5 ppm. The benzylic protons should appear as a singlet around 5.1 ppm, and the acetyl methyl protons as a singlet around 2.5 ppm.
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¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ketone at around 197 ppm. The aromatic carbons will resonate in the region of 114-163 ppm. The methylene carbons of the ethoxy linkers and the benzylic carbon will appear in the range of 65-70 ppm, and the methyl carbon of the acetyl group will be observed at approximately 26 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching of the ketone group around 1680 cm⁻¹.[6][8] Aromatic C-H stretching vibrations would be observed around 3030-3100 cm⁻¹, and C-O-C stretching vibrations of the ether linkages will appear in the region of 1050-1250 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum, under electron ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z 362. The fragmentation pattern would likely involve cleavage of the ether bonds and the loss of the acetyl group, leading to characteristic fragment ions.
Applications in Drug Development
The acetophenone scaffold is a common motif in many biologically active compounds.[1][2][3] While specific biological data for 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone is not available in the reviewed literature, its structural features suggest its potential as a synthetic intermediate for creating more complex molecules with potential therapeutic applications.
The presence of the benzyloxy and phenoxy groups connected by an ethoxy linker provides a flexible yet constrained backbone that could be explored for interaction with various biological targets. For instance, derivatives of N-(4-(benzyloxy)-phenyl)-sulfonamide have been investigated as androgen receptor antagonists.[10] Furthermore, acetophenone derivatives have been identified as inhibitors of BRD4, a protein implicated in cancer and inflammation.[11] The core structure of the title compound could serve as a starting point for the synthesis of libraries of related compounds to be screened for various biological activities.
Diagram of Potential Research Workflow:
Caption: A potential workflow for utilizing the title compound in drug discovery.
Conclusion
1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone is a well-defined chemical entity with established physicochemical properties. While detailed experimental data on its synthesis and biological activity are not extensively published, its structure suggests a straightforward synthesis via the Williamson ether synthesis. The presence of the acetophenone core and the benzyloxy-phenoxy-ethoxy moiety makes it a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry. Further research is warranted to explore the synthetic utility and potential biological activities of this compound and its derivatives.
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